2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
Overview
Description
“2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid” is an organic compound. It is a white to pale yellow solid that is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . This compound is often used as an intermediate in organic synthesis . It can be prepared through the synthesis of aminothiazole and a temporary protection reaction . Its protecting group, BOC (tert-butoxycarbonyl), can be removed when needed .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 2-aminothiazole-5-ethyl ester with di-tert-butyl dicarbonate to prepare the intermediate 2-(N-tert-butoxycarbonylamino)-5-thiazole ethyl ester, which can be hydrolyzed to obtain the desired product .
Molecular Structure Analysis
The molecular weight of this compound is 294.33 . The IUPAC name is 2-[(tert-butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid . The InChI code is 1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18) .
Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis . It can be prepared through the synthesis of aminothiazole and a temporary protection reaction . Its protecting group, BOC (tert-butoxycarbonyl), can be removed when needed .
Physical and Chemical Properties Analysis
This compound is a white to pale yellow solid . It is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . The storage temperature is room temperature .
Scientific Research Applications
Activation in Organic Synthesis
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is used in the activation of carboxylic acids as active esters. These esters are intermediates in reactions with primary and secondary amines, leading to the formation of amides or peptides. This process is crucial in peptide synthesis and organic chemistry due to its efficiency and the generation of environmentally safe by-products (Basel & Hassner, 2002).
Antibacterial Activity
Compounds derived from this acid, such as N-tert-butoxycarbonyl-thiazolidine carboxylic acid, have shown significant antibacterial activities. These activities are notable against various bacterial strains, making them valuable in the development of new antibacterial agents (Song, Ma, & Zhu, 2015).
Synthesis of Dipeptide Analogues
This acid is involved in the synthesis of dipeptide 4-nitroanilides, including non-proteinogenic amino acids. These analogues have applications in biochemistry and pharmacology, contributing to the development of various therapeutic agents (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Cyclization Reactions in Organic Synthesis
The acid is employed in cyclization reactions to produce novel organic compounds. These reactions are crucial for developing new molecular structures with potential pharmaceutical applications (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Synthesis of Thiadiazole Derivatives
It also plays a role in synthesizing thiadiazole derivatives, which exhibit significant antimicrobial activities. This synthesis highlights the compound's utility in creating new antimicrobial agents (Pund et al., 2020).
Cytotoxicity Evaluation in Cancer Research
Derivatives of this acid have been evaluated for their cytotoxic effects against various cancer cell lines. These studies are essential for developing new anticancer drugs (Mohareb, Abdallah, & Ahmed, 2017).
Improved Synthesis Techniques
Improved synthesis methods involving this acid have been developed, enhancing selectivity and yield. These methods are significant in medicinal chemistry and drug development (Badland et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-11-14-9-7(10(16)17)5-4-6-8(9)20-11/h7H,4-6H2,1-3H3,(H,16,17)(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAPPTIFMLODJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728268 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190391-84-4 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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